molecular formula C7H3Br2N B1610009 2,3-Dibromo-benzonitrile CAS No. 34362-24-8

2,3-Dibromo-benzonitrile

Cat. No. B1610009
CAS RN: 34362-24-8
M. Wt: 260.91 g/mol
InChI Key: IAQRNDXVYOQXLS-UHFFFAOYSA-N
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Scientific Research Applications

Synthesis and Chemical Transformation

2,3-Dibromo-benzonitrile serves as a precursor in various chemical syntheses and transformations. For instance, it can undergo electrochemical oxidation in aqueous sulfuric acid solutions, demonstrating the compound's utility in electrochemical studies and its potential role in developing new synthetic pathways or materials (S. Arias & E. Brillas, 1985). Furthermore, its chemical structure makes it a candidate for exploring reactions under specific conditions, such as those facilitated by Montmorillonite clay, which can convert related benzonitrile compounds into amides, showcasing its versatility in organic synthesis (A. Wali et al., 1998).

Catalysis and Material Science

2,3-Dibromo-benzonitrile could be involved in studies focusing on catalysis and the development of new materials. For example, research on ruthenium-catalyzed hydrogenation of nitriles to amines may provide insights into utilizing 2,3-dibromo-benzonitrile in similar transformations, enhancing our understanding of catalytic processes and contributing to the field of sustainable chemistry (R. Reguillo et al., 2010). Additionally, the study on multi-metal incorporation into 2D conductive metal-organic frameworks for electrocatalytic applications suggests potential uses of 2,3-dibromo-benzonitrile in creating advanced materials for energy conversion and storage (Ying Wang et al., 2020).

Environmental and Biological Applications

Though not directly related to 2,3-dibromo-benzonitrile, studies on the microbial degradation of benzonitrile herbicides and the environmental fate of these compounds highlight the broader context of benzonitrile derivatives in environmental science. Understanding the degradation pathways and the microorganisms involved could inform the environmental management of benzonitrile-related compounds (M. Holtze et al., 2008). This knowledge could potentially be applied to assess the environmental impact of 2,3-dibromo-benzonitrile and its derivatives.

Photocatalysis and Organic Synthesis

The exploration of photocarboxylation of benzylic C–H bonds indicates the growing interest in utilizing photocatalytic methods for carbon-hydrogen bond activation, which could potentially be applied to molecules like 2,3-dibromo-benzonitrile for synthesizing carboxylic acids from readily available organic compounds in a sustainable manner (Qing-Yuan Meng et al., 2019).

Future Directions

While specific future directions for “2,3-Dibromo-benzonitrile” were not found, similar compounds have been studied for their electronic structure and delocalization8.


Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the relevant scientific literature and safety data sheets.


properties

IUPAC Name

2,3-dibromobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2N/c8-6-3-1-2-5(4-10)7(6)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAQRNDXVYOQXLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90467527
Record name 2,3-Dibromo-benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90467527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dibromo-benzonitrile

CAS RN

34362-24-8
Record name 2,3-Dibromo-benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90467527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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